molecular formula C35H66O5 B3026045 9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester CAS No. 372490-68-1

9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Cat. No. B3026045
CAS RN: 372490-68-1
M. Wt: 566.9 g/mol
InChI Key: DPKKTCYRXHCYKZ-WUKNDPDISA-N
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Description

“9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester” is a complex organic compound. It is also known by other names such as 2-Hydroxy-3-[(9E)-9-octadecenoyloxy]propyl (9E,12E)-9,12-octadecadienoate .


Molecular Structure Analysis

The molecular structure of this compound is quite complex with a molecular formula of C39H70O5 . It contains a long carbon chain and includes functional groups such as esters and alkenes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 594.949 Da and a monoisotopic mass of 594.522339 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 655.5±25.0 °C at 760 mmHg, and a flash point of 184.3±16.7 °C . It also has several freely rotating bonds and a polar surface area of 73 Å2 .

Scientific Research Applications

Oxidative Stress and Inflammation

  • Linoleic acid derivatives, including hydroxyoctadecadienoic acids, play a crucial role in regulating inflammation relevant to metabolic processes associated with atherogenesis and cancer. These compounds affect the regulation of airway smooth muscles, pain sensitivity, and endogenous steroid hormones, indicating their potential therapeutic applications in controlling inflammation and metabolic syndrome (Vangaveti et al., 2016).

Biotechnology and Green Chemistry

  • Lactic acid, derived from biomass fermentation, serves as a precursor for various chemicals, including esters, through biotechnological routes. This illustrates the potential of using bio-based compounds for synthesizing environmentally friendly chemicals and materials (Gao et al., 2011).

Environmental Safety and Toxicology

  • Phthalate esters, a category closely related to the chemical due to their ester linkage, have been extensively reviewed for their occurrence and impact in food and packaging. This research contributes to understanding the environmental fate and health implications of ester compounds in consumer products (Haji Harunarashid et al., 2017).

Renewable Resources and Coatings Technology

  • The exploration of renewable resources, such as plant proteins and vegetable oils, in coating technologies demonstrates the potential of using natural esters and related compounds in developing sustainable materials. This research highlights the importance of bio-based polymers and esters in creating eco-friendly coatings and paints (Derksen et al., 1996).

properties

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKTCYRXHCYKZ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H66O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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